molecular formula C22H30N2O3 B11189890 1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol

1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol

Cat. No.: B11189890
M. Wt: 370.5 g/mol
InChI Key: RGCOIEPMUIMDPD-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHOXYPHENYL)-2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features both aromatic and piperazine functional groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Attachment of aromatic groups: The aromatic groups can be introduced via nucleophilic aromatic substitution reactions.

    Final coupling: The final step often involves coupling the piperazine derivative with the aromatic alcohol under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHOXYPHENYL)-2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: The compound might bind to specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-DIMETHOXYPHENYL)-2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Similar compounds might include other piperazine derivatives with different substituents on the aromatic rings.

    1-(2,5-DIMETHOXYPHENYL)-2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Compounds with similar pharmacological profiles but different chemical structures.

Uniqueness

The uniqueness of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C22H30N2O3/c1-16-5-6-17(2)20(13-16)24-11-9-23(10-12-24)15-21(25)19-14-18(26-3)7-8-22(19)27-4/h5-8,13-14,21,25H,9-12,15H2,1-4H3

InChI Key

RGCOIEPMUIMDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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